molecular formula C5H15N2OPS B12652963 Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester CAS No. 63385-24-0

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester

Cat. No.: B12652963
CAS No.: 63385-24-0
M. Wt: 182.23 g/mol
InChI Key: GXLAUHIEKYBCAK-UHFFFAOYSA-N
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Description

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester is an organophosphorus compound with the molecular formula C5H14N2OPS. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of phosphorus, sulfur, and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidothioic acid, tetramethyl-, O-methyl ester typically involves the reaction of tetramethylphosphorodiamidic chloride with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

(CH3)2N2P(S)Cl+CH3OH(CH3)2N2P(S)OCH3+HCl\text{(CH3)2N}2P(S)Cl + CH3OH \rightarrow \text{(CH3)2N}2P(S)OCH3 + HCl (CH3)2N2P(S)Cl+CH3OH→(CH3)2N2P(S)OCH3+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring and controlling the process parameters.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and a strong acid or base, leading to the formation of phosphorodiamidothioic acid and methanol.

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide, resulting in the formation of phosphorodiamidic acid derivatives.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of a catalyst or under heating conditions.

Major Products Formed

    Hydrolysis: Phosphorodiamidothioic acid and methanol.

    Oxidation: Phosphorodiamidic acid derivatives.

    Substitution: Various substituted phosphorodiamidothioic acid esters.

Scientific Research Applications

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of phosphorodiamidothioic acid, tetramethyl-, O-methyl ester involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, leading to the inactivation of the enzyme’s catalytic function. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidothioic acid, O,S-dimethyl ester
  • Tetramethylethylenediamine
  • Tetramethylrhodamine, methyl ester

Uniqueness

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester is unique due to its specific combination of phosphorus, sulfur, and nitrogen atoms, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications in various fields.

Properties

CAS No.

63385-24-0

Molecular Formula

C5H15N2OPS

Molecular Weight

182.23 g/mol

IUPAC Name

N-[dimethylamino(methoxy)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C5H15N2OPS/c1-6(2)9(10,8-5)7(3)4/h1-5H3

InChI Key

GXLAUHIEKYBCAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(N(C)C)OC

Origin of Product

United States

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